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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties of decane

(C10H22) and its isomers. Decane, with its 75 structural isomers, serves as a crucial model for

understanding the impact of molecular structure on thermodynamic stability and behavior,

information that is paramount in fields ranging from fuel development to computational

chemistry and drug design. This document summarizes key quantitative data, details

experimental methodologies for their determination, and illustrates the logical relationships

between isomeric structures and their thermodynamic characteristics.

Core Thermodynamic Properties of Selected
C10H22 Isomers
The thermodynamic properties of alkanes are fundamentally influenced by their molecular

structure. Increased branching generally leads to a decrease in the standard enthalpy of

formation (a more negative value), indicating greater thermodynamic stability. This is attributed

to factors such as improved intramolecular van der Waals forces and changes in zero-point

vibrational energy. However, this trend is not always monotonic and can be influenced by steric

hindrance in highly branched isomers.

The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar

entropy (S°), and isobaric heat capacity (Cp) for n-decane and a selection of its branched
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isomers at 298.15 K. These isomers have been chosen to represent varying degrees and types

of branching, offering a comparative overview.

Table 1: Standard Enthalpy of Formation (Gas Phase) of Selected C10H22 Isomers at 298.15

K

Isomer Name CAS Number ΔfH° (kJ/mol)

n-Decane 124-18-5 -249.7 ± 1.1[1]

2-Methylnonane 871-83-0 -255.0 ± 2.4

2,2-Dimethyloctane 15869-87-1 -266.3 ± 2.8

2,3,4-Trimethylheptane 52896-95-4 -261.1 ± 2.9

Table 2: Standard Molar Entropy (Gas Phase) of Selected C10H22 Isomers at 298.15 K

Isomer Name CAS Number S° (J/mol·K)

n-Decane 124-18-5 545.8 ± 1.1[1]

2-Methylnonane 871-83-0 536.4 ± 4.2

2,2-Dimethyloctane 15869-87-1 519.2 ± 4.2

2,3,4-Trimethylheptane 52896-95-4 515.9 ± 4.2

Table 3: Isobaric Heat Capacity (Gas Phase) of Selected C10H22 Isomers at 298.15 K

Isomer Name CAS Number Cp (J/mol·K)

n-Decane 124-18-5 233.1 ± 0.6[1]

2-Methylnonane 871-83-0 231.4 ± 2.1

2,2-Dimethyloctane 15869-87-1 229.7 ± 2.1

2,3,4-Trimethylheptane 52896-95-4 228.9 ± 2.1
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Experimental Determination of Thermodynamic
Properties
The precise and accurate determination of the thermodynamic properties of C10H22 isomers

relies on a suite of well-established experimental techniques. These methodologies are crucial

for validating computational models and providing benchmark data for chemical engineering

applications.

Calorimetry for Enthalpy of Formation
The standard enthalpy of formation of decane isomers is typically determined indirectly through

combustion calorimetry.

Experimental Workflow: Combustion Calorimetry
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Workflow for determining enthalpy of formation via combustion calorimetry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b098873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Sample Preparation: A precisely weighed sample of the high-purity C10H22 isomer is

encapsulated in a combustible container, often a benzoic acid pellet, which serves as a

combustion promoter and has a well-known heat of combustion.

Calorimetry: The encapsulated sample is placed in a constant-volume bomb calorimeter,

which is then sealed and pressurized with a high-pressure pure oxygen atmosphere. The

bomb is submerged in a known mass of water in an insulated container. The sample is

ignited electrically.

Temperature Measurement: The temperature of the water is monitored with high precision

before and after combustion. The temperature rise (ΔT) is used to calculate the total heat

released during the combustion process.

Calculation: The heat of combustion of the isomer is determined by subtracting the heat

contributions from the ignition fuse and the benzoic acid from the total heat released.

Hess's Law Application: The standard enthalpy of formation is then calculated using Hess's

Law, by combining the experimentally determined enthalpy of combustion of the isomer with

the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Adiabatic Calorimetry for Heat Capacity and Entropy
Adiabatic calorimetry is the primary method for determining the heat capacity of C10H22

isomers over a range of temperatures. From these heat capacity measurements, the standard

entropy can be calculated.

Experimental Workflow: Adiabatic Calorimetry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Measurement

Calculation

Pure C10H22 Isomer

Loading into Calorimeter Cell

Cooling to Near Absolute Zero

Stepwise Electrical Heating

Measure Temperature Increase (ΔT) at Each Step

Calculate Heat Capacity (Cp) at Each Temperature

Integrate Cp/T from 0 K to 298.15 K

Determine Standard Molar Entropy (S°)

Click to download full resolution via product page

Workflow for determining heat capacity and entropy via adiabatic calorimetry.
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Methodology:

Sample Preparation and Loading: A known mass of the purified C10H22 isomer is sealed in

a calorimeter cell.

Measurement: The calorimeter cell is cooled to a very low temperature, approaching

absolute zero. A precisely measured amount of electrical energy is then introduced to the

sample in a stepwise manner, causing a small increase in temperature. The temperature is

allowed to equilibrate before the next energy input. This process is repeated up to and

beyond the standard temperature of 298.15 K. The entire apparatus is maintained under

adiabatic conditions to prevent heat loss to the surroundings.

Heat Capacity Calculation: The heat capacity (Cp) at each temperature is calculated from the

amount of electrical energy added and the resulting temperature rise.

Entropy Calculation: The standard molar entropy (S°) at 298.15 K is determined by

integrating the heat capacity data as a function of temperature (Cp/T) from 0 K to 298.15 K,

in accordance with the third law of thermodynamics.

Structure-Property Relationships
The degree of branching in decane isomers has a predictable effect on their thermodynamic

properties. This relationship can be visualized as a logical hierarchy.

Logical Relationship: Branching and Thermodynamic Properties
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Impact of increased branching on the thermodynamic properties of C10H22 isomers.

This diagram illustrates that as the degree of branching increases from the linear n-decane to

the more compact, highly branched isomers, there is a general trend of decreasing standard

enthalpy of formation, standard molar entropy, and isobaric heat capacity. The more compact

structures of branched isomers lead to lower entropy due to reduced conformational freedom.
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Conclusion
The thermodynamic properties of C10H22 isomers are intricately linked to their molecular

architecture. This guide has provided a consolidated overview of key thermodynamic data for a

representative set of these isomers, detailed the rigorous experimental methodologies

employed for their determination, and visualized the fundamental relationships between

structure and thermodynamic stability. For professionals in research, science, and drug

development, a thorough understanding of these principles is indispensable for the accurate

modeling and prediction of chemical behavior in a wide array of applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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